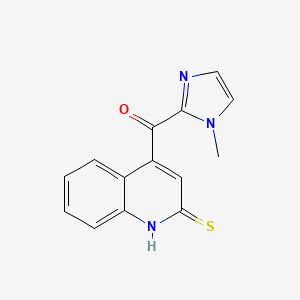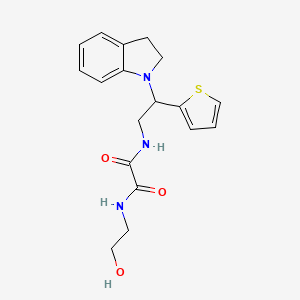
N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as HITOP, is a small molecule compound that has been extensively studied for its potential use in scientific research. HITOP is a synthetic compound that was first synthesized in 2009 by a team of chemists at the University of California, San Diego. Since then, HITOP has been studied for its various applications in scientific research, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a wide range of cellular processes, including protein folding, calcium signaling, and lipid metabolism. By modulating the activity of this receptor, this compound may be able to influence these processes and produce a wide range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects. In addition to its potential use in the treatment of neurological conditions, this compound has also been studied for its potential use in the treatment of cancer. This compound has been shown to induce cell death in a variety of cancer cell lines, and may be able to be used in the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide in lab experiments is that it is a small molecule compound that can be easily synthesized and purified. This makes it an attractive target for drug development and other scientific research applications. However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is that it is a relatively new compound that has not been extensively studied in vivo. This means that its potential side effects and toxicity are not fully understood, and further research is needed to fully understand its safety and efficacy.
Direcciones Futuras
There are many potential future directions for research on N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide. One potential area of research is in the development of new treatments for neurological conditions such as pain, anxiety, and depression. This compound has shown promise in preclinical studies as a potential treatment for these conditions, and further research is needed to determine its efficacy and safety in human clinical trials.
Another potential area of research is in the development of new cancer treatments. This compound has been shown to induce cell death in a variety of cancer cell lines, and may be able to be used in the development of new cancer treatments. Further research is needed to determine its potential as a cancer treatment and to develop new drugs based on its structure and mechanism of action.
Conclusion:
In conclusion, this compound is a small molecule compound that has been extensively studied for its potential use in scientific research. It has shown promise in a wide range of applications, including the treatment of neurological conditions and cancer. While there are still many questions to be answered about its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments, this compound represents a promising target for future research in a wide range of scientific fields.
Métodos De Síntesis
N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis begins with the reaction of indole-2-carboxylic acid with thiophene-2-carboxylic acid to form a key intermediate compound. This intermediate is then reacted with ethylenediamine to form the final product, this compound. The synthesis of this compound is a relatively complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N1-(2-hydroxyethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for this compound is in the field of neuroscience. This compound has been shown to have a high affinity for a specific type of receptor in the brain known as the sigma-1 receptor. This receptor is involved in a wide range of physiological and pathological processes in the brain, including pain, anxiety, and depression. By targeting this receptor, this compound has the potential to be used in the development of new treatments for these conditions.
Propiedades
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-10-8-19-17(23)18(24)20-12-15(16-6-3-11-25-16)21-9-7-13-4-1-2-5-14(13)21/h1-6,11,15,22H,7-10,12H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUJFQWQZRRDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCO)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopentyl-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2950176.png)
![3-(4-fluorophenyl)-1,7-bis(3-hydroxypropyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2950177.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2950178.png)
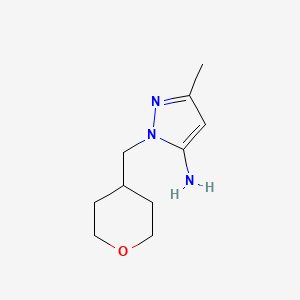
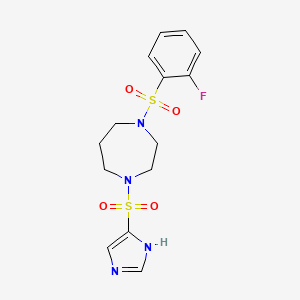



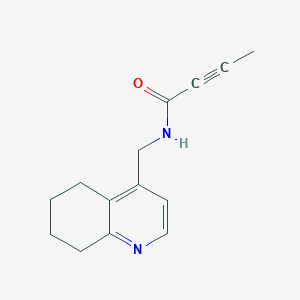
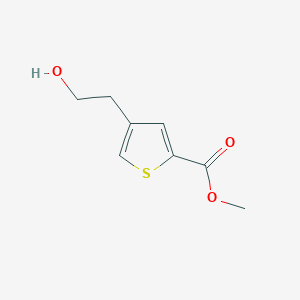
![1-[4-(tert-butyl)benzyl]-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2950189.png)
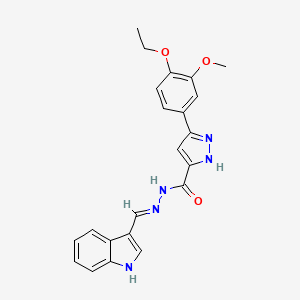
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950195.png)
